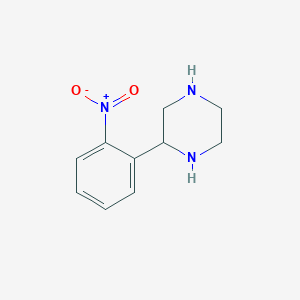

2-(2-Nitro-phenyl)-piperazine

Descripción

General Context of Piperazine (B1678402) Derivatives in Contemporary Organic Synthesis and Scaffold Design

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern organic synthesis and drug discovery. nih.govthieme-connect.com Its unique structural features, including its conformational flexibility and the basicity of its nitrogen atoms, make it an attractive scaffold for the design of novel molecules. researchgate.netnih.gov Piperazine derivatives are prevalent in a wide array of pharmaceuticals, exhibiting diverse biological activities. nih.govnih.gov

The versatility of the piperazine core allows for straightforward structural modifications at both nitrogen atoms, enabling the synthesis of large libraries of compounds for high-throughput screening. researchgate.netresearchgate.net Synthetic chemists have developed numerous methods for the construction and functionalization of the piperazine ring, ranging from classical cyclization reactions to modern catalytic approaches. researchgate.netmdpi.comorganic-chemistry.org This continuous development of synthetic methodologies ensures that piperazine-based scaffolds remain readily accessible for various research applications. researchgate.net

Significance of N-Arylpiperazines as Key Components in Chemical Research

Within the broad class of piperazine derivatives, N-arylpiperazines have emerged as a particularly significant subclass. nih.govnih.govmdpi.com These compounds, characterized by the direct attachment of an aryl group to one of the piperazine nitrogens, are fundamental building blocks in medicinal chemistry. nih.govresearchgate.net The electronic and steric properties of the aryl substituent can be readily tuned to modulate the pharmacological profile of the resulting molecule.

N-Arylpiperazines are known to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs) and neurotransmitter transporters. mdpi.com This has led to their extensive investigation and use in the development of drugs targeting the central nervous system. mdpi.com The synthesis of N-arylpiperazines is a well-established area of research, with methods such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution being commonly employed. researchgate.net

Research Landscape of Nitro-substituted Phenylpiperazines as Distinct Chemical Entities

The introduction of a nitro group onto the phenyl ring of an N-arylpiperazine creates a distinct chemical entity with unique reactivity and potential applications. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule. nih.gov This can impact its reactivity, binding affinity for biological targets, and metabolic stability.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H13N3O2 |

|---|---|

Peso molecular |

207.23 g/mol |

Nombre IUPAC |

2-(2-nitrophenyl)piperazine |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)10-4-2-1-3-8(10)9-7-11-5-6-12-9/h1-4,9,11-12H,5-7H2 |

Clave InChI |

AISXMVVXDTZTSC-UHFFFAOYSA-N |

SMILES canónico |

C1CNC(CN1)C2=CC=CC=C2[N+](=O)[O-] |

Origen del producto |

United States |

Reaction Mechanisms and Chemical Transformations Involving 2 2 Nitro Phenyl Piperazine Systems

Mechanistic Investigations of Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for arylpiperazines. In the case of systems related to 2-(2-nitrophenyl)-piperazine, the substitution does not typically involve the piperazine (B1678402) group as a leaving group, but rather the formation of the C-N bond between the phenyl ring and the piperazine nitrogen is itself a result of an SNAr reaction. The ongoing reactivity of the compound is then dictated by the substituents present.

Role of Electron-Withdrawing Groups in Influencing Reactivity and Reaction Rates

The presence of a strong electron-withdrawing group, such as the nitro (–NO₂) group, is a critical prerequisite for activating an aromatic ring towards nucleophilic attack. researchgate.netnih.gov This activation is essential for the SNAr mechanism to proceed under viable conditions. researchgate.net The nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution by reducing the electron density of the aromatic system. nih.govrsc.org

This effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group. rsc.org In the synthesis of 2-(2-nitrophenyl)-piperazine, the nitro group is ortho to the site of piperazine attachment, which powerfully stabilizes the negatively charged intermediate formed during the reaction. rsc.org This stabilization occurs through resonance, where the negative charge from the attacking nucleophile can be delocalized onto the oxygen atoms of the nitro group. researchgate.net This delocalization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. nih.govresearchgate.net The inductive effect of the nitro group, stemming from the high electronegativity of nitrogen and oxygen, further withdraws electron density from the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. rsc.org

The impact of electron-withdrawing groups on reactivity allows for predictable control over SNAr reactions. The more potent the electron-withdrawing character of the substituent, the faster the reduction rate in related reactions. nih.gov For instance, the rate of nucleophilic aromatic substitution increases with the increasing electronegativity of the leaving group (F > Cl > Br > I), because the initial attack of the nucleophile is the rate-determining step, not the cleavage of the carbon-leaving group bond. researchgate.netnih.gov

| Substituent Position | Effect on Intermediate Stability | Influence on Reaction Rate |

|---|---|---|

| Ortho | Strong stabilization via resonance and induction | Greatly Accelerated |

| Para | Strong stabilization via resonance | Accelerated |

| Meta | Weak stabilization via induction only | Minimally Affected/Not Accelerated rsc.org |

Stepwise Addition–Elimination Mechanisms

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism. rsc.orgnih.gov This pathway is distinct from SN1 and SN2 reactions, as it occurs at an sp²-hybridized carbon of the aromatic ring. researchgate.net

Elimination Step: In the second step, the leaving group departs, taking its bonding electrons with it. This elimination step restores the aromaticity of the ring, leading to the final substituted product. rsc.org This step is generally fast compared to the initial addition. researchgate.net

While this stepwise mechanism is widely accepted, recent studies have suggested that some SNAr reactions may exist on a mechanistic continuum, with certain reactions proceeding through a concerted or borderline mechanism rather than a distinct two-step process. researchgate.net

Carbonylation Reactions at C-H Bonds within the Piperazine Ring

While the aromatic portion of 2-(2-nitrophenyl)-piperazine is a key site of reactivity, the piperazine ring itself can undergo transformations. One such transformation is the carbonylation at a C-H bond, a process that converts a C-H bond into a C-C(O) bond.

Research on the closely related N-(2-pyridinyl)piperazines has demonstrated that a novel carbonylation reaction can be achieved using a rhodium catalyst such as Rh₄(CO)₁₂ in the presence of carbon monoxide (CO) and ethylene. nih.gov The reaction takes place regioselectively at the C-H bond that is alpha to the nitrogen atom substituted by the aryl group. nih.gov

The proposed mechanism involves two main stages: nih.gov

Dehydrogenation: The first step is the dehydrogenation of the piperazine ring to form an olefinic intermediate.

Carbonylation: This is followed by the carbonylation at a vinylic C-H bond of the intermediate.

The reaction pathway involves two successive C-H bond cleavages: an initial cleavage at an sp³ C-H bond followed by a cleavage at an sp² C-H bond in the dehydrogenated intermediate. nih.gov The presence of an additional nitrogen functionality at the 4-position of the piperazine ring is also noted as essential for the reaction to proceed. nih.gov

Intramolecular and Intermolecular Cyclization Mechanisms

The structure of 2-(2-nitrophenyl)-piperazine, with a reactive nitro group positioned ortho to the piperazine substituent, is well-suited for intramolecular cyclization reactions, particularly following a chemical modification of the nitro group. A common and powerful strategy involves the reduction of the nitro group to an amine (–NH₂).

This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. The resulting intermediate, 2-(2-aminophenyl)-piperazine, contains a nucleophilic amine ortho to the piperazine ring, setting the stage for a cyclization event. This reductive cyclization is a key step in the synthesis of fused heterocyclic systems. For example, the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives proceeds through the reduction of a 1-(2-nitrophenyl)pyrrole intermediate to the corresponding 1-(2-aminophenyl)pyrrole, which then undergoes cyclization. researchgate.net

The general mechanism can be outlined as:

Reduction: The nitro group of 2-(2-nitrophenyl)-piperazine is reduced to an amino group using various reducing agents (e.g., NaBH₄-CuSO₄, TiCl₃, or catalytic hydrogenation). researchgate.netresearchgate.net

Intramolecular Nucleophilic Attack: The newly formed aniline-type amino group acts as an intramolecular nucleophile. It can attack an electrophilic center within the molecule or a tethered group, or react with an external electrophile in a subsequent step to facilitate cyclization.

Ring Closure and Aromatization: The nucleophilic attack leads to the formation of a new ring fused to the original benzene ring. Subsequent dehydration or aromatization steps yield a stable polycyclic aromatic system, such as a quinoxaline or benzodiazepine derivative.

This strategy provides a versatile route to complex heterocyclic structures, leveraging the ortho-relationship between the nitro group and the piperazine moiety. researchgate.net

Nitrosation Mechanisms of Piperazine Derivatives

The secondary amine centers within the piperazine ring of 2-(2-nitrophenyl)-piperazine are susceptible to nitrosation, a reaction with a nitrosating agent that forms N-nitrosamines. youtube.com N-nitrosamines are a class of compounds of significant interest due to their potential carcinogenicity. nih.gov The general reaction involves the attack of the nucleophilic nitrogen of the secondary amine on an electrophilic nitrosating species, such as the nitrosonium ion (NO⁺). youtube.comnih.gov

The primary nitrosating agent in acidic conditions is nitrous acid (HNO₂), which is formed from a nitrite source (like sodium nitrite, NaNO₂) and acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion. nih.gov

Formation of Nitrosating Agent: NO₂⁻ + H⁺ ⇌ HNO₂ HNO₂ + H⁺ ⇌ H₂O⁺–NO H₂O⁺–NO → H₂O + NO⁺ (nitrosonium ion)

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of the piperazine ring attacks the nitrosonium ion.

Deprotonation: A base (e.g., water) removes a proton from the nitrogen atom, yielding the stable N-nitrosamine product. youtube.com

The rate of nitrosation is highly pH-dependent, with a maximum rate typically observed around pH 2.5-3.4 for secondary amines.

Quantum Chemical Calculations of Nitrosation Pathways

Quantum chemical calculations, particularly using density functional theory (DFT), have provided detailed insights into the mechanisms and kinetics of piperazine nitrosation. researchgate.netrsc.orgrsc.org These computational studies allow for the exploration of reaction pathways, transition states, and activation energies that are difficult to determine experimentally.

Studies on the nitrosation of piperazine have investigated various nitrosating agents, including N₂O₃. The reaction with N₂O₃ is proposed to follow a three-step mechanism: rsc.org

Formation of a charge-transfer complex between the piperazine species and N₂O₃.

An intramolecular rearrangement within the complex.

Dissociation of the complex into the nitrosamine product and a nitrite ion.

Computational models have been used to compare the carcinogenicity of different nitrosamines, including N-nitrosopiperazine (NPZ). researchgate.netrsc.org These calculations analyze the metabolic activation pathways, which typically begin with an enzyme-catalyzed α-hydroxylation of the carbon atom adjacent to the N-nitroso group. researchgate.netrsc.org The subsequent steps involve the formation of a diazonium ion, which is a potent alkylating agent capable of reacting with DNA. researchgate.netrsc.org

The calculated activation barriers and reaction energies for these steps help to quantify the likelihood of forming reactive intermediates. For example, calculations show that the transition state barrier for the SN2 reaction of the diazonium ion with guanine is a key factor in determining carcinogenic potential. researchgate.net

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Diazonium Ion (3) → Carbenium Ion (4) | Reaction Free Energy (ΔG) | -101.3 |

| Transition State Barrier | +13.8 | |

| Diazonium Ion (3) → Guanine Adduct (5G) | Reaction Free Energy (ΔG) | -94.3 |

| Transition State Barrier | +14.2 |

Note: Values are comparative and part of a larger computational model.

These theoretical investigations are crucial for understanding the fundamental mechanisms of nitrosation and for assessing the risks associated with nitrosamine formation from piperazine derivatives. rsc.org

Influence of CO2 on Nitrosation Kinetics

The nitrosation of piperazine and its derivatives is a significant area of study, particularly in the context of industrial processes like post-combustion CO2 capture (PCCC) where amine solvents are utilized. While specific kinetic studies on 2-(2-nitro-phenyl)-piperazine are not extensively detailed in the provided research, the behavior of the parent piperazine (PZ) molecule in the presence of carbon dioxide offers critical insights into the reaction mechanisms that are likely applicable to its substituted analogues.

In aqueous amine systems used for CO2 capture, secondary amines like piperazine can react with nitrogen oxides (NOx) present in flue gas to form carcinogenic nitrosamines. nih.gov The presence of CO2 has been shown to significantly accelerate the kinetics of this nitrosation process. nih.govresearchgate.net The primary nitrosating agent in these systems is often nitrite (NO₂⁻). Computational and kinetic studies have revealed that CO2 can react with nitrite to form a more potent nitrosating agent, ONOCO₂⁻. nih.govresearchgate.netresearchgate.net

The reactions involving piperazine species with ONOCO₂⁻ proceed much faster than the reactions with NO₂⁻ alone. nih.govresearchgate.net This indicates that the formation of ONOCO₂⁻ is a key step contributing to the accelerated production of nitrosamines in the desorber units of PCCC plants. nih.govresearchgate.net

A study on the kinetics of N-nitrosopiperazine formation from nitrite and piperazine under conditions relevant to CO2 capture (0.1 to 5 M PZ, 0.001 to 0.8 mol CO2/mol PZ, at 50 to 135 °C) determined the activation energy and the rate constant for the reaction. nih.gov

Table 1: Kinetic Data for N-Nitrosopiperazine (MNPZ) Formation nih.gov

| Parameter | Value |

|---|---|

| Reaction Order (Nitrite) | 1 |

| Reaction Order (Piperazine Carbamate) | 1 |

| Reaction Order (Hydronium Ion) | 1 |

| Activation Energy (Ea) | 84 ± 2 kJ/mol |

These findings underscore the crucial role of CO2 in accelerating the nitrosation of piperazine. For substituted piperazines such as 2-(2-nitro-phenyl)-piperazine, it is plausible that similar mechanisms are at play, where the presence of CO2 would enhance the rate of nitrosamine formation through the formation of a more reactive nitrosating species.

Hydrogen Bonding Interactions in N-Arylated Piperazines

Hydrogen bonding plays a pivotal role in determining the supramolecular architecture and solid-state properties of N-arylated piperazines. The piperazine ring contains two nitrogen atoms, one of which is typically protonated in salt forms, acting as a hydrogen bond donor, while the other can act as an acceptor. The aryl substituent can also influence the electronic properties and steric hindrance, thereby modulating the hydrogen bonding patterns.

Detailed crystallographic studies of N-arylated piperazinium salts provide significant insights into these interactions. For instance, the analysis of four salts of N-(4-nitrophenyl)piperazine with different carboxylic acids reveals that strong N—H⋯O hydrogen bonds are the dominant packing motif. nih.gov In these structures, the protonated piperazinium ring's NH₂⁺ group consistently acts as a hydrogen-bond donor through both of its hydrogen atoms to the anions. nih.gov

The conformation of the piperazine ring and the orientation of the N-C bond to the aryl group (axial or equatorial) influence the geometry of these hydrogen bonds. nih.gov In the case of N-(4-nitrophenyl)piperazinium salts with hydrogen succinate, 2-(4-chlorophenyl)acetate, and 2,3,4,5,6-pentafluorobenzoate, the N—H⋯O bonds are equatorial relative to the piperazine ring, while the interaction is axial in the salt with 4-aminobenzoate. nih.gov

The complexity of the hydrogen-bonding network can be increased by the presence of other functional groups on the anion or by the inclusion of solvent molecules. For example, in the monohydrated salt with 4-aminobenzoate, the water molecule acts as both a hydrogen-bond donor and acceptor, linking anions and cations to form a double-layer network. nih.gov Furthermore, the amino group of the 4-aminobenzoate anion forms N—H⋯O hydrogen bonds with the nitro group of the cation. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-(2-Nitro-phenyl)-piperazine |

| Piperazine (PZ) |

| N-nitrosopiperazine (MNPZ) |

| N-(4-nitrophenyl)piperazine |

| Hydrogen succinate |

| 4-aminobenzoate |

| 2-(4-chlorophenyl)acetate |

Strategic Derivatization and Scaffold Design Incorporating the Nitro Phenyl Piperazine Moiety

Design Principles for Piperazine-Containing Scaffolds as "Privileged Structures"

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The piperazine (B1678402) ring is a well-established example of such a scaffold in medicinal chemistry. researchgate.netresearchgate.net Its prevalence in a wide array of biologically active compounds and approved drugs underscores its importance in drug discovery. researchgate.netnih.gov

Several key characteristics contribute to piperazine's status as a privileged structure:

Physicochemical Properties: Piperazine's unique properties, including its solubility, basicity, and conformational flexibility, make it a versatile component in drug design. These features can be fine-tuned to modulate the pharmacokinetic and pharmacodynamic profiles of a molecule. researchgate.netnih.gov

Chemical Reactivity: The presence of two nitrogen atoms allows for straightforward derivatization at the N1 and N4 positions, enabling the introduction of various substituents to explore the chemical space and optimize biological activity. researchgate.netresearchgate.net

Three-Dimensional Structure: The defined three-dimensional structure of the piperazine ring allows it to present substituents in specific spatial orientations, which can facilitate crucial interactions with biological targets, such as pi-stacking, hydrophobic, and electrostatic interactions. cambridgemedchemconsulting.com

Structural Flexibility and Rigidity: The piperazine ring can provide an optimal balance between flexibility and rigidity, which is crucial for the correct orientation of substituted moieties within the active site of an enzyme or receptor. nih.gov

The incorporation of the piperazine moiety into molecular design is a strategic approach to enhance the therapeutic potential of a compound. Its flexible core structure serves as a valuable starting point for the synthesis of new bioactive molecules. nih.gov

Synthesis of N-Substituted Piperazine Derivatives with Nitro-phenyl Moieties

The synthesis of N-substituted piperazine derivatives, particularly those bearing a nitrophenyl group, is a common strategy to generate libraries of compounds for biological screening. A general approach involves the reaction of a piperazine precursor with a suitable electrophile.

For instance, a series of 4-nitrophenylpiperazine derivatives can be synthesized through a conventional reaction between 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-fluoronitrobenzene. nih.gov The resulting N-substituted piperazine can then be further modified. A general synthetic procedure for obtaining various 4-nitrophenyl piperazine derivatives involves stirring a mixture of 4-fluoronitrobenzene, DABCO, a benzoic acid derivative, and cesium carbonate in dimethylformamide (DMF) at 80°C. nih.gov

The following table provides examples of synthesized N-substituted 4-nitrophenylpiperazine derivatives and their characterization data.

| Compound | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl benzoate | -CH2CH2OC(O)Ph | 75 | 176-178 |

| 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-phenylacetate | -CH2CH2OC(O)CH2Ph | 84 | 178-180 |

The synthesis of these derivatives allows for the systematic investigation of structure-activity relationships, where the nature of the N-substituent can be varied to modulate the biological activity of the resulting compound.

Creation of Hybrid Molecules Integrating the Nitro-phenyl Piperazine Unit with Other Heterocyclic Systems (e.g., coumarin, isatin, thiazole)

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design. mdpi.com This approach can lead to compounds with improved affinity, enhanced efficacy, and a reduced likelihood of developing drug resistance. The nitro-phenyl piperazine moiety has been successfully integrated with other heterocyclic systems, such as coumarin, isatin, and thiazole, to create novel hybrid molecules with diverse biological activities.

Coumarin Hybrids: Coumarin-pyrimidine hybrid compounds have been synthesized by the condensation reaction of α,β-unsaturated ketones of 6-acetyl-5-hydroxy-4-methylcoumarin with guanidine. nih.gov The synthesis of coumarin-pyrazoline hybrids has also been reported, starting from 6- and 8-acetyl-7-hydroxy-4-methylcoumarin. arkat-usa.org These synthetic strategies can be adapted to incorporate the nitro-phenyl piperazine unit.

Isatin Hybrids: Isatin (1H-indole-2,3-dione) is a versatile precursor for the synthesis of various bioactive compounds. mdpi.com Isatin-piperazine hybrids have been synthesized and evaluated for their potential as inhibitors of the SARS-CoV-2 main protease. nih.gov The synthesis of isatin-benzoazine molecular hybrids has been achieved through the reaction of appropriate indoline-2,3-dione derivatives with hydrazinyl intermediates in refluxing ethanol with a catalytic amount of glacial acetic acid. nih.gov

Thiazole Hybrids: Thiazole-containing hybrids are of significant interest in medicinal chemistry. chemrj.org The synthesis of novel piperazine-based bis(thiazole) and bis(thiadiazole) hybrids has been reported. rsc.org For example, the reaction of bis(thiosemicarbazones) with C-acetyl-N-aryl-hydrazonoyl chlorides can yield bis(thiazoles). rsc.org Thiazole-linked triazoles have been synthesized by the cyclization of a carbothioamide with phenacyl bromides in refluxing anhydrous ethanol. nih.govacs.org

The following table summarizes some of the reported hybrid molecules incorporating piperazine with other heterocyclic systems.

| Hybrid Type | Synthetic Approach | Potential Applications |

|---|---|---|

| Coumarin-Piperazine | Condensation and cyclization reactions | Anticancer, Antidiabetic |

| Isatin-Piperazine | Condensation of isatin derivatives with piperazine intermediates | Antiviral, Antiproliferative |

| Thiazole-Piperazine | Cyclization reactions involving thiosemicarbazones or carbothioamides | Anticancer, Antimicrobial |

Impact of Substituent Electronic Properties on Molecular Design

In the context of the 2-(2-Nitro-phenyl)-piperazine moiety, the nitro group (-NO2) is a strong electron-withdrawing group. This property can have several implications for molecular design:

Modulation of Basicity: The electron-withdrawing nature of the nitro group can decrease the basicity of the piperazine nitrogens, which can affect the compound's pharmacokinetic properties and its ability to form ionic interactions with biological targets.

Influence on Aromatic Ring Reactivity: The nitro group deactivates the phenyl ring towards electrophilic substitution, influencing the synthetic routes that can be employed for further derivatization of the aromatic core.

Hydrogen Bonding Potential: The presence of the nitro group can introduce additional hydrogen bond acceptor sites, potentially leading to stronger interactions with biological targets.

The following table illustrates the general effects of electron-donating and electron-withdrawing groups on molecular properties.

| Group Type | Examples | Effect on Aromatic Ring | General Impact on Reactivity |

|---|---|---|---|

| Electron-Donating Groups (EDGs) | -NH2, -OH, -OCH3, -CH3 | Activates the ring towards electrophilic substitution | Increases electron density |

| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -C(O)R, -SO3H, Halogens | Deactivates the ring towards electrophilic substitution | Decreases electron density |

The strategic placement of substituents with varying electronic properties is a fundamental aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's properties to achieve the desired biological effect.

Applications in Chemical Sciences and Advanced Materials Research

2-(2-Nitro-phenyl)-piperazine as a Key Synthetic Intermediate

The presence of the reactive piperazine (B1678402) nitrogens and the electron-withdrawing nitro group makes 2-(2-Nitro-phenyl)-piperazine a valuable and versatile building block in organic synthesis.

Building Block for the Synthesis of Complex Organic Molecules

The piperazine ring is a privileged structure found in a vast number of biologically active compounds and approved pharmaceuticals. rsc.orgnih.gov Derivatives of nitrophenyl-piperazine serve as crucial intermediates in the synthesis of complex therapeutic agents. For instance, the related compound 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine is a key intermediate in the development of triazole antifungal medications. core.ac.uk The synthetic accessibility of the piperazine nitrogens allows for their substitution, enabling the construction of larger, more complex molecular architectures. rsc.org This scaffold is frequently employed in the synthesis of kinase inhibitors, receptor modulators, and various other heterocyclic compounds with significant pharmacological activity. nih.gov The general synthetic utility of piperazine-based synthons facilitates their incorporation into diverse molecular frameworks, making them indispensable in drug discovery and development. nih.govorganic-chemistry.org

Precursor in Multistep Organic Transformations

2-(2-Nitro-phenyl)-piperazine and its isomers are effective precursors in multistep reaction sequences designed to produce functionalized molecules for specific applications. A prominent example is the synthesis of advanced polymeric materials. The synthesis of methacrylic side-chain polymers begins with the functionalization of the nitrophenyl-piperazine core. nih.govacs.org For example, 1-(4-nitrophenyl)piperazine can be reacted with bromoethanol to yield 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethanol. nih.gov This alcohol derivative is then converted into a methacrylate monomer through a reaction with methacryloyl chloride in the presence of a base like triethylamine. nih.govacs.org This monomer can subsequently be polymerized to create advanced materials with tailored properties. nih.gov This sequence highlights how the initial nitrophenyl-piperazine structure serves as a foundational unit that is systematically elaborated through multiple synthetic steps to achieve a target macromolecule. Similar multistep transformations are employed in the synthesis of complex drug molecules, where the piperazine core is sequentially modified to build the final pharmacologically active compound. nih.gov

Role in Ligand Design and Coordination Chemistry

Piperazine and its derivatives are widely recognized for their utility as ligands in coordination chemistry and the development of metal-organic frameworks (MOFs). rsc.orgbiointerfaceresearch.comnih.gov The two nitrogen atoms, positioned at opposite ends of the six-membered ring, can act as electron-pair donors, allowing them to coordinate with a single metal center or bridge two metal centers. biointerfaceresearch.com This bridging capability makes the piperazine scaffold particularly useful for constructing coordination polymers and other extended networks. worktribe.comnih.gov

The introduction of a nitrophenyl substituent onto the piperazine ring significantly influences the electronic properties of the resulting ligand. The electron-withdrawing nature of the nitro group modulates the electron density on the piperazine nitrogens, affecting their coordination strength and the stability of the resulting metal complexes. biointerfaceresearch.com Piperazine-derived ligands can form stable complexes with a variety of transition metals, including cobalt, copper, zinc, cadmium, and silver. biointerfaceresearch.comworktribe.comnih.gov The conformation of the piperazine ring, typically a thermodynamically stable chair form, can change to a boat conformation upon coordination with a metal ion to facilitate the interaction. nih.gov This conformational flexibility, combined with the ability to introduce functional substituents like the nitrophenyl group, makes these compounds highly versatile for designing ligands with specific coordination geometries and electronic properties for applications in catalysis and materials science. rsc.orgnih.gov

Development of Optoelectronic and Polymeric Materials

The unique electronic characteristics of the nitrophenyl-piperazine moiety make it an attractive chromophore for the development of novel optoelectronic and polymeric materials. nih.govacs.org

Incorporation into Methacrylic Side-Chain Polymers

Researchers have successfully synthesized new materials by incorporating nitrophenyl-piperazine derivatives as side chains in methacrylic polymers. nih.govacs.org These polymers are designed for potential use in optoelectronic devices such as organic solar cells, field-effect transistors, or electrochromic devices. nih.govsemanticscholar.org The synthesis involves the radical polymerization of methacrylate monomers that have a covalently attached nitrophenyl-piperazine group. nih.gov

In a detailed study using the 1-(4-nitrophenyl)piperazine isomer, several polymers were created and characterized to establish structure-property relationships. nih.govacs.org The properties of these polymers, such as glass transition temperature (Tg) and molecular weight (Mw), can be controlled by the specific structure of the monomer and the polymerization conditions. nih.govacs.org

| Polymer ID | Description | Yield (%) | Tg (°C) | Mw (kDa) | Mw/Mn |

|---|---|---|---|---|---|

| OK1 | Polymer with ethylene spacer group | 70 | 109 | 33 | 1.6 |

| OK2 | Polymer without ethylene spacer group | 65 | 148 | 32 | 1.7 |

| OK3 | Copolymer with methyl methacrylate (MMA) and ethylene spacer (1:3 ratio) | 72 | 112 | 35 | 1.85 |

Data derived from a study on methacrylic polymers based on 1-(4-nitrophenyl)piperazine. nih.govacs.org

Influence of Chromophore Distance on Optical Properties

The optical and electronic properties of these functional polymers are highly dependent on their molecular architecture, specifically the distance of the chromophore from the polymer backbone and the concentration of the chromophore units within the polymer chain. nih.govacs.org By systematically altering these structural features, the material's properties can be fine-tuned. nih.gov

Adding an ethylene spacer to move the nitrophenyl-piperazine chromophore away from the polymer main chain results in a hypsochromic (blue) shift of the absorption spectrum. nih.govacs.org Furthermore, the refractive index and the optical energy band gap (Eg), a critical parameter for semiconductor applications, are influenced by these modifications. The optical energy band gaps for these polymers were found to be in the range of 2.73 to 2.81 eV, indicating their potential for use in optoelectronic applications. nih.govsemanticscholar.org Decreasing the concentration of the nitrophenyl-piperazine fragment by creating a copolymer also leads to a lower refractive index. nih.gov This ability to modulate the energy band gap and other optical properties through straightforward chemical modification makes these materials promising candidates for the rational design of new polymers for optoelectronic systems. nih.gov

| Polymer ID | Structural Feature | Optical Energy Band Gap (Eg, eV) | Key Optical Finding |

|---|---|---|---|

| OK1 | Chromophore with ethylene spacer | 2.81 | Slightly higher band gap compared to OK2. nih.gov |

| OK2 | Chromophore directly attached | 2.73 | Lowest band gap in the series. nih.gov |

| OK3 | Lower chromophore concentration (copolymer) | Not specified | Lower refractive index compared to homopolymers. nih.gov |

Data derived from a study on methacrylic polymers based on 1-(4-nitrophenyl)piperazine. nih.gov

Potential in Organic Solar Cells, Field-Effect Transistors, and Electrochromic Devices

The exploration of novel organic materials for advanced electronic applications has identified derivatives of phenylpiperazine as a promising class of compounds. While direct research on 2-(2-Nitro-phenyl)-piperazine in organic solar cells (OSCs), field-effect transistors (FETs), and electrochromic devices is not extensively documented in publicly available literature, studies on closely related isomers and derivatives, particularly those containing a nitrophenylpiperazine moiety, provide significant insights into its potential.

Research into methacrylic polymers functionalized with 1-(4-nitrophenyl)piperazine side chains has demonstrated their potential for use in optoelectronic devices. acs.orgnih.gov These studies reveal that the unique optical properties, combined with low energy band gaps, make such materials excellent candidates for applications in photovoltaic devices, field-effect transistors, and electrochromic devices. acs.orgnih.gov The electronic properties of the nitrophenylpiperazine group are key to this potential, suggesting that 2-(2-Nitro-phenyl)-piperazine , as a structural isomer, could exhibit similarly valuable characteristics.

The optical energy band gaps of polymers containing the 1-(4-nitrophenyl)piperazine fragment have been investigated, showing values in the range of 2.73 to 2.81 eV. acs.org This range is considered promising for applications in photovoltaics. acs.org The ability to modify the structure of these polymers, for instance by altering the distance of the chromophore from the polymer backbone, allows for the fine-tuning of their optical and structural properties. acs.orgnih.gov

For field-effect transistors, the charge transport characteristics of the material are crucial. While specific mobility data for 2-(2-Nitro-phenyl)-piperazine are not available, the broader class of phenylpiperazine derivatives is being explored for various electronic applications due to their inherent electronic properties. chemimpex.com

In the context of electrochromic devices, which rely on materials that change color in response to an electrical voltage, the redox activity of the active material is a key parameter. Electrochemical investigations of polymers with 1-(4-nitrophenyl)piperazine have shown redox activity, which is a fundamental requirement for electrochromic applications. acs.org

The following table summarizes the properties of methacrylic polymers containing a nitrophenylpiperazine moiety, indicating the potential characteristics that could be expected from materials derived from 2-(2-Nitro-phenyl)-piperazine .

| Polymer ID | Monomer Ratio (MMA:Nitrophenylpiperazine monomer) | Glass Transition Temperature (Tg) | Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) | Optical Energy Band Gap (eV) |

| OK1 | 1:1 | 109 °C | 33 kDa | 1.6 | 2.73 |

| OK2 | 1:1 (different monomer structure) | 148 °C | 32 kDa | 1.7 | 2.81 |

| OK3 | 3:1 | 112 °C | 35 kDa | 1.85 | Not Specified |

| Data derived from studies on methacrylic polymers with 1-(4-nitrophenyl)piperazine side chains. acs.orgnih.gov |

Applications as Molecular Dopants in Solar Cell Systems

While specific studies detailing the use of 2-(2-Nitro-phenyl)-piperazine as a molecular dopant are limited, the general applicability of piperazine derivatives in this context suggests its potential. The introduction of a nitro group onto the phenyl ring, as in 2-(2-Nitro-phenyl)-piperazine , creates an electron-withdrawing effect, which could modulate the doping properties of the molecule. This could potentially lead to applications as an n-type dopant or as a material that can influence the energy levels at the interface of the donor-acceptor layers in a solar cell, thereby improving charge extraction.

Research on other piperazine-containing compounds has shown their ability to improve the efficiency and stability of polymer solar cells. nih.gov The mechanism of improvement often involves the tuning of energy levels, enhancement of conductivity, and optimization of the morphology of the active layer. The specific electronic properties of 2-(2-Nitro-phenyl)-piperazine , arising from the combination of the electron-donating piperazine and the electron-withdrawing nitrophenyl group, could offer a unique set of characteristics for tailoring the performance of solar cell systems.

Further research is necessary to fully elucidate the specific effects and potential benefits of incorporating 2-(2-Nitro-phenyl)-piperazine as a molecular dopant in various solar cell architectures.

Future Research Directions and Unexplored Avenues for 2 2 Nitro Phenyl Piperazine

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

Future synthetic research concerning 2-(2-Nitro-phenyl)-piperazine and its derivatives will likely prioritize the principles of green chemistry. The development of novel, sustainable synthetic methodologies is essential to minimize the environmental impact associated with traditional chemical processes. A primary focus will be on designing routes that reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key areas for advancement include:

One-Pot Synthesis: Developing one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel. This approach, which has been applied to other piperazine (B1678402) compounds, can significantly reduce the need for intermediate purification steps, thus saving time, resources, and solvent usage. core.ac.uk

Catalyst Innovation: Investigating the use of novel catalysts, such as heterogeneous catalysts or biocatalysts, can lead to milder reaction conditions, higher yields, and easier product separation. This moves away from stoichiometric reagents that generate significant waste.

Alternative Energy Sources: Exploring the use of microwave irradiation or sonochemistry could accelerate reaction times and improve energy efficiency compared to conventional heating methods.

Greener Solvents: Research into replacing traditional volatile organic compounds (VOCs) with more benign alternatives like water, supercritical fluids, or bio-derived solvents is a critical avenue for reducing the environmental footprint of synthesis.

Progress in these areas will not only make the production of 2-(2-Nitro-phenyl)-piperazine more environmentally friendly but also more cost-effective for potential large-scale applications.

In-depth Mechanistic Studies of Under-explored Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of 2-(2-Nitro-phenyl)-piperazine is fundamental for optimizing existing protocols and discovering new transformations. While the synthesis often relies on well-known reactions like nucleophilic aromatic substitution (SNAr), the nuanced interplay of substituents, solvents, and catalysts warrants deeper investigation.

Future mechanistic studies should focus on:

Computational and Experimental Synergy: Combining computational methods, such as Density Functional Theory (DFT) calculations, with experimental kinetic studies can provide a detailed picture of reaction pathways, transition states, and intermediates. researchgate.netmdpi.com This approach can elucidate the precise role of the nitro group in activating the phenyl ring for nucleophilic attack by the piperazine moiety.

Byproduct Formation: A systematic investigation into the formation of impurities and byproducts during synthesis can lead to strategies for their minimization, thereby improving the purity and yield of the final product.

Functional Group Transformations: Exploring the reactivity of the nitro group (e.g., reduction to an amino group) and the secondary amine of the piperazine ring opens pathways to a wide array of new derivatives. In-depth mechanistic studies of these subsequent transformations are crucial for controlling selectivity and achieving desired molecular architectures.

These studies will provide the fundamental knowledge needed to rationally design synthetic routes and expand the chemical space accessible from the 2-(2-nitro-phenyl)-piperazine scaffold.

Exploration of New Material Science Applications and Advanced Functionalities

While arylpiperazines are extensively studied in pharmacology, their potential in material science remains a largely unexplored frontier. The unique electronic and structural features of 2-(2-Nitro-phenyl)-piperazine—specifically the electron-withdrawing nitro group and the versatile piperazine linker—make it an attractive building block for novel functional materials.

Promising avenues for future research include:

Supramolecular Chemistry: The piperazine and nitrophenyl moieties can participate in non-covalent interactions like hydrogen bonding and π-π stacking. Research could explore the self-assembly of this compound into well-defined supramolecular structures, such as gels, liquid crystals, or host-guest complexes. Investigations into its inclusion interactions with molecules like 4-sulfonatocalix[n]arenes have already provided a glimpse into this potential.

Polymer Chemistry: Incorporating the 2-(2-Nitro-phenyl)-piperazine unit into polymer backbones or as a pendant group could lead to new materials with tailored optical, electronic, or thermal properties. The nitro group, in particular, can influence the polymer's refractive index and non-linear optical response.

Sensor Development: The electron-deficient nitrophenyl ring could interact with electron-rich analytes, suggesting potential applications in chemical sensing. Future work could focus on developing fluorescent or colorimetric sensors based on this scaffold for the detection of specific ions or molecules.

By shifting the research focus beyond biology, the material science community can harness the distinct properties of this compound to create a new generation of advanced materials.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. For 2-(2-Nitro-phenyl)-piperazine, a concerted computational approach can guide synthetic efforts and predict the properties of novel derivatives before their synthesis, saving significant time and resources.

Future computational work should encompass:

Quantitative Structure-Activity Relationship (QSAR): For medicinal chemistry applications, QSAR models can be developed to correlate the structural features of 2-(2-Nitro-phenyl)-piperazine derivatives with their biological activity, such as receptor binding affinity or enzyme inhibition. researchgate.net This allows for the predictive design of more potent and selective compounds.

Molecular Docking and Dynamics: These techniques can be used to simulate the interaction of derivatives with biological targets, providing insights into binding modes and affinities. researchgate.net This is crucial for designing compounds with improved pharmacological profiles.

Prediction of Material Properties: For material science applications, computational methods can predict key properties such as electronic structure, optical absorption spectra, and molecular orbital energies (e.g., HOMO-LUMO gap), guiding the design of materials with desired functionalities. researchgate.net

Integrating advanced computational modeling into the research workflow will enable a more rational, hypothesis-driven approach to designing novel derivatives of 2-(2-Nitro-phenyl)-piperazine for a wide range of applications.

Investigation of Stereochemical Control in Synthesis and its Impact on Derivatives

Stereochemistry plays a pivotal role in determining the biological activity and material properties of chiral molecules. While 2-(2-Nitro-phenyl)-piperazine itself is achiral, its piperazine ring can be readily modified to introduce stereocenters, leading to chiral derivatives with potentially unique properties.

Key future research directions in this area include:

Asymmetric Synthesis: Developing stereoselective synthetic methods to produce enantiomerically pure derivatives of 2-(2-Nitro-phenyl)-piperazine is a critical goal. This could involve using chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of atoms.

Chiral Separation: For racemic mixtures, the development of efficient chiral resolution techniques, such as chiral chromatography, will be important for isolating and studying individual enantiomers.

Stereochemistry-Property Relationships: A systematic investigation into how the absolute configuration of chiral derivatives influences their biological activity (e.g., receptor selectivity) or material properties (e.g., chiroptical response) is essential. It is well-established in pharmacology that different enantiomers of a drug can have vastly different effects.

By mastering the stereochemical control of its derivatives, researchers can fine-tune molecular properties with high precision, opening up new possibilities in fields ranging from asymmetric catalysis to pharmacotherapy.

Q & A

Q. What are the established synthetic routes for 2-(2-Nitro-phenyl)-piperazine, and how are intermediates characterized?

The synthesis of 2-(2-Nitro-phenyl)-piperazine derivatives typically involves multi-step reactions starting from benzoic acid or phenylacetic acid derivatives. Key steps include acylchlorination, bromination, and esterification , with optimization of reaction conditions (e.g., solvent selection, temperature, and stoichiometry) to improve yields . For example, benzoic acid derivatives undergo bromination followed by coupling with piperazine under controlled conditions. Characterization methods include:

Q. What pharmacological activities are associated with 2-(2-Nitro-phenyl)-piperazine derivatives?

Piperazine scaffolds, including nitro-substituted derivatives, exhibit antimicrobial, anticancer, anti-inflammatory, and neuropharmacological activities (e.g., dopamine/serotonin transporter modulation). The nitro group enhances electron-withdrawing properties, potentially improving receptor binding or metabolic stability . For instance, nitro-phenyl derivatives have shown antiplatelet activity in preclinical models .

Q. How do substituents on the piperazine ring influence biological activity?

- Electron-withdrawing groups (e.g., nitro) may enhance interactions with hydrophobic pockets in target proteins.

- Bulkier substituents (e.g., benzyl or fluorophenyl groups) can improve selectivity but may reduce solubility.

- Positional isomerism (e.g., ortho vs. para nitro substitution) affects steric hindrance and binding affinity .

Advanced Research Questions

Q. How can structural modifications balance toxicity and biological efficacy in 2-(2-Nitro-phenyl)-piperazine derivatives?

Studies show that cyclodextrin inclusion complexes reduce toxicity but may diminish activity due to decreased bioavailability. For example, beta-cyclodextrin-modified derivatives demonstrated lower cytotoxicity but reduced antiplatelet effects compared to unmodified analogs. Methodological approaches :

Q. What mechanistic insights explain the interaction of 2-(2-Nitro-phenyl)-piperazine with neurotransmitter transporters?

Nitro-phenyl-piperazine derivatives bind to dopamine (DAT) and serotonin (SERT) transporters , inhibiting reuptake and prolonging synaptic signaling. Key findings:

- Fluorine substitution (e.g., 4-fluorophenyl analogs) enhances affinity for DAT/SERT via hydrophobic and dipole interactions .

- Docking studies : The nitro group forms hydrogen bonds with conserved residues (e.g., Tyr-95 in DAT) .

Experimental validation : Radioligand displacement assays using -GBR 12909 as a DAT probe .

Q. What advanced analytical techniques differentiate positional isomers of nitro-phenyl-piperazine derivatives?

Raman microspectroscopy combined with multivariate analysis (e.g., PCA-LDA) distinguishes isomers:

- Laser parameters : 20 mW power and 128–256 scans yield high-resolution spectra.

- Peak alignment : Isomers like 2-nitro vs. 4-nitro derivatives show distinct Raman shifts (e.g., 1600–1650 cm for nitro stretching) .

Validation : Cross-referenced with and X-ray crystallography for structural confirmation .

Q. How can the piperazine scaffold be optimized for CNS drug delivery?

Strategies include:

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to enhance blood-brain barrier (BBB) penetration.

- Conformational restriction : Replace piperazine with rigid analogs (e.g., piperidine) to improve metabolic stability and target engagement .

Case study : 1-[2-(4-Methoxyphenyl)phenyl]piperazine derivatives showed improved 5-HT receptor affinity and oral bioavailability .

Q. What in vivo models are suitable for evaluating the antidiabetic potential of 2-(2-Nitro-phenyl)-piperazine analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.